molecular formula C17H17NO2 B7456254 (E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide

(E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide

Cat. No. B7456254
M. Wt: 267.32 g/mol
InChI Key: VGFOMRNGOACZHH-PKNBQFBNSA-N
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Description

(E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

(E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide works by selectively blocking the activity of mGluR5, a receptor that plays a key role in regulating the activity of glutamate, the primary excitatory neurotransmitter in the brain. By blocking mGluR5, (E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide reduces the activity of excitatory neurons in the brain, leading to a decrease in the release of glutamate and a decrease in overall neuronal activity.
Biochemical and physiological effects:
(E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and reduce drug-seeking behavior in addiction models. (E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide has also been shown to have a neuroprotective effect, reducing the damage caused by oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide in lab experiments is its selectivity for mGluR5, which allows for more precise manipulation of glutamate signaling in the brain. However, one limitation is that (E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide can have off-target effects at high concentrations, which can complicate interpretation of results.

Future Directions

There are several potential future directions for research involving (E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for addiction and other psychiatric disorders. Further research is also needed to fully understand the mechanisms of action of (E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide and its potential off-target effects.

Synthesis Methods

(E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide can be synthesized through a multi-step process involving the reaction of 2-methoxy-4-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with phenylacetonitrile in the presence of a base to yield the desired amide product.

Scientific Research Applications

(E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a positive effect on cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. (E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide has also been investigated as a potential treatment for drug addiction, anxiety, and depression.

properties

IUPAC Name

(E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-13-8-10-15(16(12-13)20-2)18-17(19)11-9-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,18,19)/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFOMRNGOACZHH-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-methoxy-4-methylphenyl)-3-phenylprop-2-enamide

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